7-{4-[(4-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thienopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . Another method includes the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
7-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 7-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidines: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrido[2,3-d]pyrimidines: Known for their antiproliferative and antimicrobial properties.
Indole Derivatives: Indole-based compounds are widely studied for their broad-spectrum biological activities.
Uniqueness
7-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE stands out due to its unique combination of a thienopyridine core with a chlorophenylmethoxy group, which may confer specific biological activities and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C20H16ClNO2S |
---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
7-[4-[(4-chlorophenyl)methoxy]phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C20H16ClNO2S/c21-15-5-1-13(2-6-15)12-24-16-7-3-14(4-8-16)17-11-19(23)22-18-9-10-25-20(17)18/h1-10,17H,11-12H2,(H,22,23) |
InChI Key |
APVFCLNKIQWGRF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CS2)NC1=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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